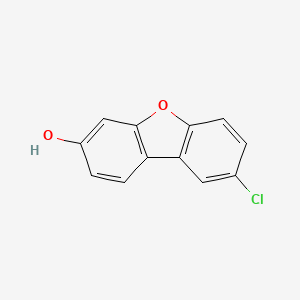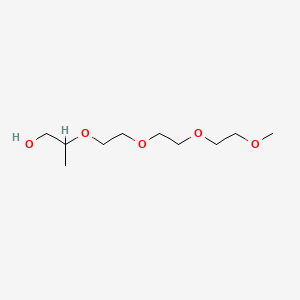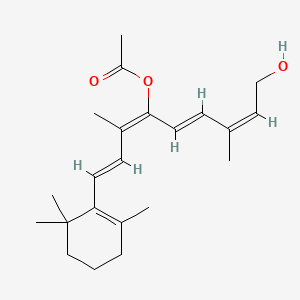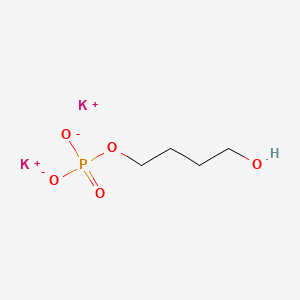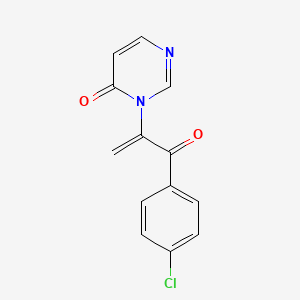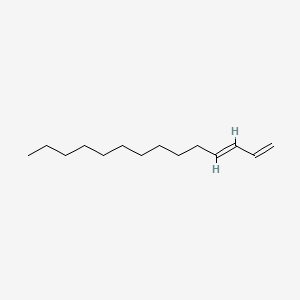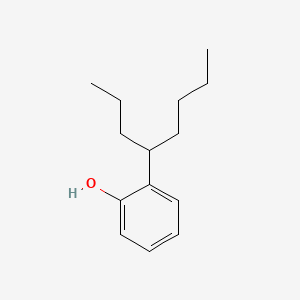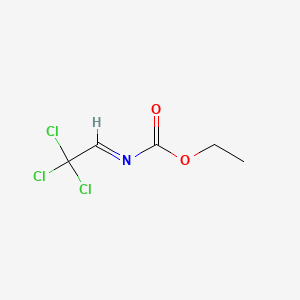
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester is a chemical compound with the molecular formula C5H6Cl3NO2. It is known for its unique structure, which includes a trichloroethylidene group attached to a carbamic acid ester. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester typically involves the reaction of ethyl carbamate with trichloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into other functional groups.
Substitution: The trichloroethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester involves its interaction with specific molecular targets. The trichloroethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,2,2-trichloroethylidene)-, methyl ester
- Carbamic acid, (2,2,2-trichloroethylidene)-, propyl ester
- Carbamic acid, (2,2,2-trichloroethylidene)-, butyl ester
Uniqueness
Carbamic acid, (2,2,2-trichloroethylidene)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides distinct chemical properties compared to other similar compounds with different ester groups.
Properties
CAS No. |
16723-30-1 |
|---|---|
Molecular Formula |
C5H6Cl3NO2 |
Molecular Weight |
218.46 g/mol |
IUPAC Name |
ethyl (NE)-N-(2,2,2-trichloroethylidene)carbamate |
InChI |
InChI=1S/C5H6Cl3NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3/b9-3+ |
InChI Key |
YYRSRUJMLHZWEX-YCRREMRBSA-N |
Isomeric SMILES |
CCOC(=O)/N=C/C(Cl)(Cl)Cl |
Canonical SMILES |
CCOC(=O)N=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



